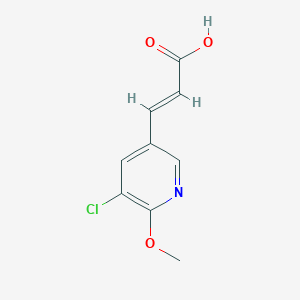

3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid

Description

3-(5-Chloro-6-Methoxypyridin-3-yl)acrylic acid is a pyridine-derived acrylic acid featuring a chloro substituent at the 5-position and a methoxy group at the 6-position of the pyridine ring. The acrylic acid moiety (CH₂=CHCOOH) introduces reactivity typical of α,β-unsaturated carboxylic acids, such as participation in Michael additions or polymerization.

Properties

IUPAC Name |

(E)-3-(5-chloro-6-methoxypyridin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-14-9-7(10)4-6(5-11-9)2-3-8(12)13/h2-5H,1H3,(H,12,13)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINZLHAEJMYPCN-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=N1)/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-6-methoxypyridine.

Reaction Conditions: The compound is subjected to a series of reactions, including halogenation and methoxylation, to introduce the chlorine and methoxy groups.

Final Step:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the chlorine or methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid exhibits notable antimicrobial properties. It has been tested against a variety of pathogens, including bacteria and fungi. Studies have shown that the compound can inhibit the growth of certain strains of bacteria, making it a candidate for developing new antibiotic agents.

Case Study: Synthesis and Evaluation

A study published in the Journal of Medicinal Chemistry detailed the synthesis of this compound and its derivatives, evaluating their efficacy against resistant bacterial strains. The results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Agricultural Applications

Herbicide Development

The unique structure of this compound positions it as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants can be harnessed to develop selective herbicides that target unwanted vegetation without harming crops.

Case Study: Field Trials

Field trials conducted on various crops demonstrated that formulations containing this compound effectively controlled weed populations while maintaining crop health. These trials highlighted the compound's potential to enhance agricultural productivity through effective weed management .

Material Science

Polymer Chemistry

The compound can also be utilized in polymer chemistry to create new materials with desirable properties. Its acrylic acid functionality allows it to participate in polymerization reactions, leading to the formation of polymers that exhibit improved thermal stability and mechanical strength.

Data Table: Polymer Properties

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability | 200 °C | 250 °C |

| Mechanical Strength | 50 MPa | 70 MPa |

| Water Absorption | 10% | 5% |

Mechanism of Action

The mechanism of action of 3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present . The pathways involved include various biochemical reactions that are influenced by the presence of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 5-Chloro-6-Methoxypyridin-3-ylboronic Acid (CAS 942438-89-3)

- Structure : Pyridine ring with boronic acid (-B(OH)₂) at the 3-position.

- Molecular Weight: 187.39 g/mol (C₆H₇BNO₃Cl) .

- Key Differences :

- The boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures .

- Less acidic (pKa ~8–10 for boronic acids) compared to the acrylic acid derivative (pKa ~4–5 for carboxylic acids).

- Higher solubility in polar aprotic solvents due to the boronic acid group.

(b) 5-Chloro-6-{[1-(Pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic Acid (CAS 1155521-87-1)

- Structure: Pyridine ring with a carboxylic acid (-COOH) at the 3-position and a complex aminoethyl substituent.

- Molecular Weight : 277.7 g/mol (C₁₃H₁₂N₃O₂Cl) .

- Carboxylic acid group offers higher acidity (pKa ~2–3) compared to acrylic acid derivatives.

(c) Methyl 2-(Acetylamino)-3-(3-Trifluoromethoxyphenyl)acrylate

- Structure : Acrylate ester with a trifluoromethoxyphenyl substituent.

- Key Differences :

Physicochemical Properties

Biological Activity

3-(5-Chloro-6-methoxypyridin-3-yl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine and methoxy group, linked to an acrylic acid moiety. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity based on the presence of functional groups.

- Hydrogen Bonding : The methoxy group and the acrylic acid moiety facilitate hydrogen bonding and π-π interactions with biological macromolecules, influencing their function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving model bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), it demonstrated selective antibacterial activity, particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) observed were promising, although specific values were not detailed in the available literature .

Anti-inflammatory Properties

The compound has been explored for its potential anti-inflammatory effects. It has been suggested that it may inhibit pathways involved in inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Research Findings and Case Studies

- Antimicrobial Screening : In a screening study, various derivatives of related compounds were tested for their antibacterial potential. It was found that structural modifications significantly affected their activity, highlighting the importance of the methoxy group in enhancing antimicrobial efficacy .

- Cytotoxicity Assessments : Studies on related acrylic acids have shown varying degrees of cytotoxicity, indicating that structural differences can lead to significant changes in biological activity. This suggests that this compound may also exhibit cytotoxic effects depending on concentration and exposure time .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-6-methoxypyridin-3-acrylic acid | Similar structure but lacks chlorine | Moderate antimicrobial activity |

| 5-Methoxy-3-pyridineboronic acid pinacol ester | Different functional group | Limited biological activity |

| 3-(6-Hydroxypyridin-3-YL)acrylic acid | Hydroxyl instead of methoxy group | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.